

Application Notes and Protocols for the Characterization of Usaramine N-oxide

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Compound of Interest

Compound Name: Usaramine N-oxide

Cat. No.: B15584813

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These application notes provide detailed methodologies for the analytical characterization of **Usaramine N-oxide**, a pyrrolizidine alkaloid N-oxide. The following protocols are designed to ensure accurate identification, quantification, and structural elucidation of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

LC-MS/MS is a highly sensitive and selective method for the quantification of **Usaramine N-oxide** in biological matrices.^{[1][2]}

Experimental Protocol

Instrumentation:

- A SCIEX Triple Quad™ 5500 mass spectrometer with a Turbo V™ source coupled with a Waters Acquity™ I-class system.^[1]
- Waters UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm).^[1]

Sample Preparation (from rat plasma):^[3]

- To a 10-μL aliquot of plasma, add 10 μL of the internal standard (IS) working solution (e.g., 100 ng/mL of Senecionine in methanol/water, 1/1, v/v).

- Vortex the mixture for 1 minute.
- Add 90 μ L of acetonitrile/methanol (1/1, v/v) for protein precipitation.
- Vortex for 5 minutes.
- Centrifuge at 4,000 rpm for 5 minutes.
- Transfer a 40- μ L aliquot of the supernatant to a 384-well plate.
- Inject 1 μ L into the LC-MS/MS system.

LC-MS/MS Conditions:[1]

- Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v).
- Flow Rate: 0.5 mL/min.
- Gradient Elution:
 - 0–0.2 min: 10% B
 - 0.2–1.0 min: 10% to 60% B
 - 1.0–1.1 min: 60% to 95% B
 - 1.1–1.5 min: Hold at 95% B
 - 1.5–2.0 min: Re-equilibrate to 10% B
- Injection Volume: 1 μ L.[1]
- MS Ionization Mode: Positive electrospray ionization (ESI+).
- Electrospray Voltage: 5,500 V.
- Source Temperature: 550°C.

- Collision Activation Dissociation: 7 psi.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters for **Usaramine N-oxide** in Rat Plasma[1]

Parameter	Usaramine N-oxide
Linearity Range	1–2,000 ng/mL
Correlation Coefficient (r^2)	> 0.9950
Lower Limit of Quantification (LLOQ)	1.0 ng/mL
Mean Recovery	87.9% to 94.4%
Stability (Room Temp, 8h)	Stable
Stability (3 Freeze-Thaw Cycles)	Stable
Stability (-60°C, 2 weeks)	Stable

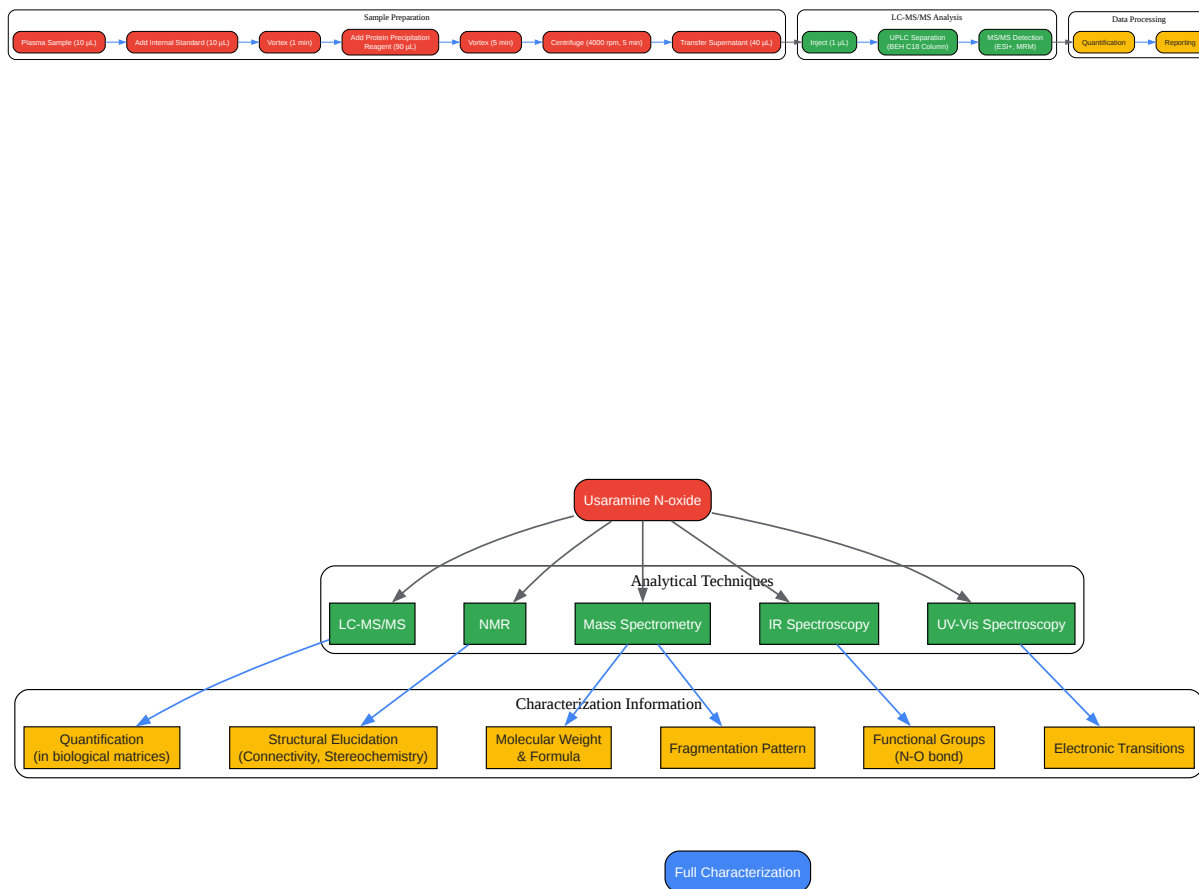
Table 2: Pharmacokinetic Parameters of **Usaramine N-oxide** in Male and Female Rats after a Single Intravenous Dose of Usaramine (1 mg/kg)[1][2][3]

Parameter	Male Rats (n=5)	Female Rats (n=5)
AUC _{0-t} (ng/mL*h)	172 ± 32	30.7 ± 7.4

Table 3: Pharmacokinetic Parameters of **Usaramine N-oxide** in Male and Female Rats after a Single Oral Dose of Usaramine (10 mg/kg)[1][3]

Parameter	Male Rats (n=5)	Female Rats (n=5)
AUC _{0-t} (ng/mL*h)	1,637 ± 246	300 ± 62

Experimental Workflow Diagram



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